S-Nitroso-CoA

Catalog No.
S605137
CAS No.
82494-50-6
M.F
C21H35N8O17P3S
M. Wt
796.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Nitroso-CoA

CAS Number

82494-50-6

Product Name

S-Nitroso-CoA

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-nitrososulfanylethylamino)-3-oxopropyl]amino]-4-oxobutyl] hydrogen phosphate

Molecular Formula

C21H35N8O17P3S

Molecular Weight

796.5 g/mol

InChI

InChI=1S/C21H35N8O17P3S/c1-21(2,16(32)19(33)24-4-3-12(30)23-5-6-50-28-34)8-43-49(40,41)46-48(38,39)42-7-11-15(45-47(35,36)37)14(31)20(44-11)29-10-27-13-17(22)25-9-26-18(13)29/h9-11,14-16,20,31-32H,3-8H2,1-2H3,(H,23,30)(H,24,33)(H,38,39)(H,40,41)(H2,22,25,26)(H2,35,36,37)/t11-,14-,15-,16+,20-/m1/s1

InChI Key

CNWRHTNOZSOAKE-IBOSZNHHSA-N

SMILES

Array

Synonyms

coenzyme A, S-nitroso, S-nitroso-CoA, S-nitroso-coenzyme A

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSN=O)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSN=O)O

S-nitroso-coenzyme A is a nitrosothio compound that is coenzyme A in which the thiol group is replaced by a nitrososulfanediyl group. It is functionally related to a coenzyme A. It is a conjugate acid of a S-nitroso-coenzyme A(4-).

S-Nitroso-Coenzyme A (SNO-CoA, CAS: 82494-50-6) is a specialized, low-molecular-weight S-nitrosothiol (LMW-SNO) that functions as an endogenous nitric oxide (NO) donor and transnitrosylating agent. Formed by the S-nitrosylation of the metabolic cofactor Coenzyme A, it plays a critical role in transducing NO-based cellular signaling into metabolic regulation. Unlike generic NO donors, SNO-CoA specifically targets proteins possessing CoA-binding domains or associated metabolic enzymes, modulating pathways such as glycolysis, lipid biosynthesis, and renal protection. Its steady-state levels are tightly regulated by dedicated SNO-CoA reductases (SCoR), notably AKR1A1 in mammals and Adh6 in yeast, making it an indispensable biochemical reagent for accurately modeling SCoR-dependent metabolic reprogramming and targeted protein S-nitrosylation in vitro [1].

In procurement and assay design, S-Nitroso-CoA cannot be substituted with more common LMW-SNOs such as S-Nitrosoglutathione (GSNO) or synthetic donors like SNAP. While GSNO is the standard reagent for generalized S-nitrosylation studies, it fails to replicate the targeted transnitrosylation driven by the Coenzyme A moiety. SNO-CoA and GSNO target orthogonal subsets of the proteome; for example, SNO-CoA selectively S-nitrosylates specific metabolic enzymes (e.g., ACLY, PKM2) that GSNO cannot efficiently access due to the lack of a CoA-recognition domain[1]. Furthermore, the primary denitrosylases for these molecules are distinct: GSNO is primarily metabolized by GSNOR (Adh5), whereas SNO-CoA is the obligate substrate for SNO-CoA reductases (SCoR/AKR1A1) [2]. Substituting GSNO in SCoR assays or metabolic signaling models results in off-target modifications, false-negative target identification, and fundamentally altered enzyme-ligand interactions.

Targeted Transnitrosylation Specificity for ATP Citrate Lyase (ACLY)

In chemoproteomic profiling of transnitrosylation targets, S-Nitroso-CoA demonstrates highly selective S-nitrosation of ATP citrate lyase (ACLY) compared to the standard NO donor GSNO. Quantitative competitive cysteine profiling yielded a sensitivity ratio (R) of 9.92 for SNO-CoA, indicating strong selective modification. In contrast, GSNO failed to selectively nitrosylate ACLY, yielding a background-level ratio of R = 0.95 [1]. This differential reactivity confirms that the Coenzyme A moiety is structurally required to access and modify specific CoA-dependent enzyme active sites.

Evidence DimensionS-nitrosation sensitivity ratio (R) for ACLY
Target Compound DataR = 9.92 (SNO-CoA)
Comparator Or BaselineR = 0.95 (GSNO)
Quantified Difference>10-fold higher targeting specificity for ACLY
ConditionsMCF7 cell lysates treated with 30 μM NO donors, competitive cysteine profiling

Procurement of SNO-CoA is essential for assays targeting CoA-binding metabolic enzymes, as generic NO donors like GSNO fail to induce the specific physiological modification required for accurate modeling.

Obligate Substrate for SNO-CoA Reductase (SCoR) Activity Assays

S-Nitroso-CoA is the specific, high-affinity substrate for SNO-CoA reductases (SCoR) such as yeast Adh6. Kinetic evaluation of Adh6 yields a Km of 180.5 μM and a kcat of ~2,596 min⁻¹ for SNO-CoA, with a strict 1:1 NADPH stoichiometry [1]. Crucially, the enzyme exhibits absolute specificity for SNO-CoA over GSNO or S-nitrosocysteine, meaning these generic S-nitrosothiols cannot be used to measure SCoR activity [1].

Evidence DimensionEnzymatic reduction specificity (Adh6)
Target Compound DataKm = 180.5 μM, kcat = 2596 min⁻¹
Comparator Or BaselineGSNO and S-nitrosocysteine
Quantified DifferenceAbsolute specificity for SNO-CoA; no measurable reduction of GSNO
ConditionsPurified Adh6, NADPH-dependent oxidation assay

Buyers establishing high-throughput screening or kinetic assays for SCoR/Adh6 must use SNO-CoA, as the enzymes do not utilize GSNO as a primary substrate.

Differentiated Binding Pocket Utilization in Mammalian AKR1A1

Mammalian AKR1A1 can metabolize both SNO-CoA and GSNO, but relies on completely distinct binding residues to do so. Mutagenesis studies demonstrate that substituting the Lys-127 residue abolishes SNO-CoA binding while minimally affecting GSNO reduction, whereas Arg-312 mutations specifically disrupt GSNO interaction [1]. This structural divergence necessitates the use of authentic SNO-CoA when mapping the SCoR-specific regulatory domains of AKR1A1, as the two substrates do not share the same binding mechanism.

Evidence DimensionBinding residue dependency
Target Compound DataRequires Lys-127 for binding and reduction
Comparator Or BaselineGSNO requires Arg-312
Quantified DifferenceOrthogonal binding site utilization within the same enzyme
ConditionsMutagenesis of AKR1A1, NADPH-coupled activity assay

For structural and pharmacological studies of AKR1A1, researchers cannot substitute GSNO for SNO-CoA without fundamentally altering the enzyme-ligand interaction model.

Chemoproteomic Profiling of Metabolic S-Nitrosylation

Using SNO-CoA to identify specific S-nitrosylation targets in glycolysis and lipid metabolism (e.g., PKM2, ACLY) where generic donors like GSNO yield false negatives due to the absence of a Coenzyme A recognition motif [1].

High-Throughput Screening for AKR1A1/SCoR Modulators

Utilizing SNO-CoA as the native, high-affinity substrate to screen for inhibitors or activators of the SNO-CoA reductase system, which is highly relevant for kidney injury and metabolic syndrome research [2].

In Vitro Transnitrosylation Assays for CoA-Binding Proteins

Employing SNO-CoA to accurately model the post-translational modification of enzymes that possess a Coenzyme A binding pocket, ensuring physiological relevance and correct binding site utilization[1].

XLogP3

-6.1

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

9

Exact Mass

796.10537384 Da

Monoisotopic Mass

796.10537384 Da

Heavy Atom Count

50

Wikipedia

9-{5-O-[{[{3,4-Dihydroxy-4-[(3-hydroxy-3-{[2-(nitrososulfanyl)ethyl]imino}propyl)imino]-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine

Dates

Last modified: 07-20-2023

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